2-Methyl-1-(1,2,3,4-tetrahydroquinolyl)propan-1-one
Overview
Description
2-Methyl-1-(1,2,3,4-tetrahydroquinolyl)propan-1-one is an organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a quinoline ring that is partially hydrogenated, making it a tetrahydroquinoline derivative. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Methyl-1-(1,2,3,4-tetrahydroquinolyl)propan-1-one typically involves the hydrogenation of quinoline derivatives. One common method includes the use of diethylsilane and a catalyst such as B(C6F5)3 in chloroform under an argon atmosphere . This reaction results in the formation of the desired tetrahydroquinoline derivative. Industrial production methods may involve similar hydrogenation processes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
2-Methyl-1-(1,2,3,4-tetrahydroquinolyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the quinoline ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methyl-1-(1,2,3,4-tetrahydroquinolyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Industry: It is used in the synthesis of fungicidal agents and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(1,2,3,4-tetrahydroquinolyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors in biological systems. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
2-Methyl-1-(1,2,3,4-tetrahydroquinolyl)propan-1-one can be compared with other tetrahydroquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound also exhibits a range of biological activities and is used in similar research applications.
2-Methyltetrahydroquinoline: Produced by the hydrogenation of quinaldine, it shares similar chemical properties but may differ in specific applications.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions in chemical and biological systems.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10(2)13(15)14-9-5-7-11-6-3-4-8-12(11)14/h3-4,6,8,10H,5,7,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJWLCKQOWMWRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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